molecular formula C12H10N2 B2413515 Pyrrolo[1,2-a]quinolin-6-amine CAS No. 865658-88-4

Pyrrolo[1,2-a]quinolin-6-amine

Cat. No.: B2413515
CAS No.: 865658-88-4
M. Wt: 182.226
InChI Key: AZULOXODGQLZMP-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinolin-6-amine is a fused nitrogen-containing heterocyclic compound. It has garnered significant attention due to its diverse biological activities and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]quinolin-6-amine typically involves the cyclization of functionalized pyrroles. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives . Another approach involves metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which offer high efficiency and regioselectivity .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]quinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]quinolin-6-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, disrupting cellular processes and leading to therapeutic effects. For example, it may inhibit protein kinases involved in cancer cell proliferation . The compound’s structure allows it to bind to active sites of target proteins, blocking their activity and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Pyrrolo[1,2-a]quinolin-6-amine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

The uniqueness of this compound lies in its broad spectrum of biological activities and its potential as a multifunctional material in various scientific fields .

Properties

IUPAC Name

pyrrolo[1,2-a]quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-11-4-1-5-12-10(11)7-6-9-3-2-8-14(9)12/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZULOXODGQLZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC3=CC=CN3C2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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